REACTION_CXSMILES
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ClC1C=C(C=CC=1)C=O.Cl[C:11]1[C:21]([Cl:22])=[CH:20][CH:19]=[CH:18][C:12]=1[CH2:13][NH:14][CH:15]1[CH2:17][CH2:16]1>>[Cl:22][C:21]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[CH2:13][NH:14][CH:15]1[CH2:16][CH2:17]1
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Name
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|
Quantity
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20 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C=O)C=CC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(CNC2CC2)C=CC=C1Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC=1C=C(CNC2CC2)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |